molecular formula C18H19N5O3 B2527676 N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-46-2

N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2527676
CAS RN: 1207033-46-2
M. Wt: 353.382
InChI Key: XETGTVBHKJAFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide" is a member of the triazole carboxamide family, which is known for its potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with triazole carboxamide cores have been synthesized and evaluated for their biological activities, such as anti-inflammatory and antitumor properties.

Synthesis Analysis

The synthesis of triazole carboxamide derivatives typically involves multi-step reactions starting from various aromatic or heteroaromatic amines. For instance, the synthesis of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides involved different spectroscopic techniques to confirm the structure of the synthesized compounds . Similarly, other related compounds were synthesized through condensation reactions followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of triazole carboxamides is characterized by the presence of a triazole ring attached to an amide group. The crystal structures of related compounds have been determined, which often belong to the monoclinic system with specific space groups . These studies provide insights into the molecular conformations and potential interactions of the triazole carboxamide core.

Chemical Reactions Analysis

Triazole carboxamides can participate in various chemical reactions, primarily due to the reactivity of the amide group and the triazole ring. The papers provided do not detail specific reactions for the compound , but similar compounds have been used in biological assays to determine their inhibitory activities against enzymes like COX-1/COX-2 or cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole carboxamides, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring and the amide group. The papers provided do not offer specific data on these properties for "this compound". However, the synthesis and characterization of similar compounds suggest that these properties can be deduced from spectroscopic data such as NMR and MS .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These aspects should be thoroughly investigated before handling or using the compound .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis methods, and investigating its mechanism of action in more detail .

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-3-26-15-7-5-4-6-14(15)20-18(24)16-17(22-23-21-16)19-12-8-10-13(25-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETGTVBHKJAFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.